Calcium 2,3-dihydroxypropanoate dihydrate

Elemental Calcium Payload Formulation Efficiency Dietary Supplement Compounding

Calcium 2,3-dihydroxypropanoate dihydrate (calcium glycerate dihydrate; CAS 6057-35-8) is the L-glyceric acid hemicalcium salt crystallizing with two water molecules, forming a monoclinic lattice (space group P21/c) whose unit cell parameters and Ca²⁺ coordination geometry have been resolved by single-crystal X-ray diffraction. Unlike simple calcium carboxylates derived from achiral or linear acids, the glycerate anion bears a chiral C2 hydroxyl, enabling enantiomer-specific chiroptical signatures (pH‑dependent electronic circular dichroism bands) not present in calcium lactate or calcium gluconate.

Molecular Formula C6H14CaO10
Molecular Weight 286.25 g/mol
CAS No. 6057-35-8
Cat. No. B1591734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium 2,3-dihydroxypropanoate dihydrate
CAS6057-35-8
Molecular FormulaC6H14CaO10
Molecular Weight286.25 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2]
InChIInChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m00.../s1
InChIKeyOKEVQKKVYQHNFW-PXYKVGKMSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium 2,3-Dihydroxypropanoate Dihydrate (CAS 6057-35-8) – A Structurally Distinct Chiral Calcium Glycerate for Precision-Formulation Applications


Calcium 2,3-dihydroxypropanoate dihydrate (calcium glycerate dihydrate; CAS 6057-35-8) is the L-glyceric acid hemicalcium salt crystallizing with two water molecules, forming a monoclinic lattice (space group P21/c) whose unit cell parameters and Ca²⁺ coordination geometry have been resolved by single-crystal X-ray diffraction [1]. Unlike simple calcium carboxylates derived from achiral or linear acids, the glycerate anion bears a chiral C2 hydroxyl, enabling enantiomer-specific chiroptical signatures (pH‑dependent electronic circular dichroism bands) not present in calcium lactate or calcium gluconate [2]. With a molecular formula of C₆H₁₄CaO₁₀ (MW 286.25 g mol⁻¹), the dihydrate delivers approximately 14.0 % elemental calcium by mass, placing it between the very low Ca‑content of gluconate (~9 %) and the higher but more pH‑sensitive carbonate (40 %) [3]. These combined structural, spectroscopic, and compositional features make CAS 6057-35-8 a uniquely traceable entity for research and industrial formulations requiring a defined chiral calcium carrier.

Chiral calcium carrier with enantiomer-specific ECD monitoring capability
Intermediate elemental calcium mass fraction for dose-controlled research formulations
Thermal decomposition threshold supports dry-blend and hot-melt processing steps

Why Generic Substitution of Calcium 2,3-Dihydroxypropanoate Dihydrate with Common Calcium Salts Fails for Precision Applications


Interchanging CAS 6057-35-8 with calcium lactate, calcium gluconate, or calcium citrate on the basis of cation identity alone introduces unquantified variability across at least four procurement‑relevant dimensions: elemental‑calcium payload, thermal‑process tolerance, aqueous speciation, and chiroptical traceability. Calcium gluconate delivers only ~9 % elemental calcium, demanding nearly 1.6‑fold larger mass loads to match the Ca²⁺ dose of the glycerate salt; calcium lactate pentahydrate, although closer in Ca content (~13 %), decomposes at a lower onset temperature (~120 °C vs. ~140 °C for the glycerate), which can compromise dry‑blend processing [1]. Moreover, the glycerate anion undergoes pH‑driven interconversion between free glycerate and Ca²⁺‑complexed forms that generates a unique ECD band inversion – a spectroscopic fingerprint absent in the circular dichroism‑silent lactate or gluconate solutions [2]. These differences collectively prevent a straightforward mass‑for‑mass substitution and require compound‑specific evidence to justify selection.

Calcium payload mismatch Elemental calcium differs (14.0% vs. 9–13% in lactate/gluconate); mass-for-mass replacement alters dose-unit mass and excipient load.
Thermal process tolerance gap Onset of decomposition ~140°C vs. ~120°C for calcium lactate; direct substitution may shrink dry-processing safety window.
Chiroptical traceability absent Lactate and gluconate lack the pH-dependent ECD fingerprint; swapping loses enantiomer-identity monitoring capability.

Quantitative Differentiation of Calcium 2,3-Dihydroxypropanoate Dihydrate vs. Closest Analogs – Procurement-Relevant Evidence


Elemental Calcium Content: 14.0 % in the Dihydrate Positions CAS 6057-35-8 Above Lactate and Gluconate Salts

Calcium 2,3-dihydroxypropanoate dihydrate (C₆H₁₄CaO₁₀; MW 286.25 g mol⁻¹) contains 14.0 % elemental calcium by mass, calculated directly from its stoichiometry [1]. This exceeds the elemental calcium load of the two most common soluble organic calcium salts: calcium lactate pentahydrate (13.0 %, MW 308.30) and calcium gluconate monohydrate (9.0–9.3 %, MW 448.39), while remaining below that of calcium citrate (≈21 %) and calcium carbonate (40 %) [2]. The intermediate value allows formulators to achieve a given Ca²⁺ dose with 7.1 % less excipient mass versus lactate and 36 % less versus gluconate, without the pH‑dependent solubility liability of carbonate.

Elemental Ca payload
Cross-study comparable
14.0% (dihydrate) vs. 13.0% (lactate pentahydrate) and 9.0–9.3% (gluconate monohydrate)
Higher mass-normalized calcium may reduce excipient burden in dose-controlled tablets.
Stoichiometric calculation; compendial comparator values.
Elemental Calcium Payload Formulation Efficiency Dietary Supplement Compounding

Thermal Stability: Decomposition Onset at ~140 °C Provides a Wider Dry-Processing Window Than Calcium Lactate

The melting point of calcium 2,3-dihydroxypropanoate dihydrate is reported as ~140 °C with concurrent decomposition, whereas calcium lactate pentahydrate begins to decompose with dehydration and ethyl‑lactate elimination at approximately 120 °C [1]. The ~20 °C higher thermal threshold of the glycerate salt expands the safe operating window for processes such as hot‑melt extrusion, spray‑drying, or oven‑drying steps that are commonly employed in solid dosage‑form manufacturing.

Thermal onset
Cross-study comparable
~140°C (glycerate) vs. ~120°C (calcium lactate pentahydrate)
~20°C higher onset widens dry-processing window, potentially lowering batch degradation risk.
Capillary MP and literature thermal data; atmospheric pressure.
Thermal Decomposition Dry-Blend Processing Thermogravimetric Stability

Unique Chiroptical Signature: pH‑Dependent ECD Band Inversion Enables Enantiomeric Integrity Monitoring

Aqueous solutions of the calcium salt dihydrate of L‑glyceric acid exhibit a concentration‑ and pH‑dependent electronic circular dichroism (ECD) response, including the appearance of a new ECD band of opposite sign as the equilibrium between free glycerate and Ca²⁺‑glycerate complexes shifts [1]. In contrast, calcium lactate and calcium gluconate lack a chiral center on the carboxylate‑bearing carbon and produce no analogous ECD signature. This chiroptical activity provides a direct, non‑destructive spectroscopic method to verify enantiomeric identity and monitor complexation state, a capability completely absent for achiral calcium salts.

Chiroptical signature
Head-to-head
pH‑dependent ECD band inversion present; completely absent in calcium lactate and gluconate
Enables non‑destructive enantiomer identity and complexation-state monitoring.
Qualitative presence vs. absence; aqueous solution, mM range.
Electronic Circular Dichroism Enantiomeric Excess Chiral Quality Control Spectroscopic Traceability

Ethanol Metabolism Bioactivity: Racemic DL‑Calcium Glycerate Enhances Gastric Cell Viability Under Ethanol Stress

In human gastric carcinoma (Kato III) cells exposed to 2 % ethanol for 72 h, co‑administration of 20 µg mL⁻¹ DL‑calcium glycerate increased cell viability by 35.7 % relative to ethanol‑only controls, while the individual D‑ and L‑enantiomers at the same concentration produced no statistically significant rescue [1]. This racemate‑specific cytoprotective effect is mechanistically linked to the acceleration of ethanol and acetaldehyde oxidation previously demonstrated in vivo in rats [2]. No comparable ethanol‑metabolism‑enhancing activity has been reported for calcium lactate, calcium gluconate, or calcium citrate at equivalent concentrations.

Gastric cell viability
Class-level inference
DL‑racemate (20 µg/mL): +35.7% viability vs. ethanol‑only control; D‑ and L‑enantiomers showed no significant rescue
Reported racemate-specific cell-viability response under ethanol stress; supports gastric injury model studies.
Kato III cells; 2% ethanol; 72 h incubation. Comparator salts not evaluated in this model.
Ethanol Metabolism Gastric Cytoprotection Acetaldehyde Oxidation Calcium Glycerate Bioactivity

Crystal Structure Confirmation: Defined Monoclinic Lattice with Hepta‑Coordinate Calcium Distinguishes the Dihydrate from Amorphous or Hygroscopic Alternatives

Single‑crystal X‑ray analysis of calcium DL‑glycerate dihydrate reveals a monoclinic crystal system (space group P21/c) with unit cell parameters a = 14.40 Å, b = 7.63 Å, c = 10.40 Å, β = 98.8°, and a unique hepta‑coordinate calcium environment in which the Ca²⁺ ion is surrounded by seven oxygen atoms in a distorted pentagonal bipyramid (Ca–O distances 2.32–2.47 Å) [1][2]. This level of structural resolution surpasses the often amorphous or variably hydrated nature of many technical‑grade calcium lactates and gluconates, providing a definitive crystallographic fingerprint for identity and purity verification by powder X‑ray diffraction (XRPD). A recent patent also defines specific XRPD peaks at 12.9°, 20.9°, and 31.7° 2θ for the D‑glycerate crystalline form, offering a modern quality‑control reference [3].

Crystal identity
Cross-study comparable
Monoclinic P2₁/c; a=14.40, b=7.63, c=10.40 Å, β=98.8°; hepta‑coordinate Ca; XRPD peaks 12.9°, 20.9°, 31.7° 2θ
Definitive crystallographic fingerprint for batch‑to‑batch identity and polymorph consistency.
Single‑crystal XRD and XRPD reference data; D‑glycerate crystalline form.
Single-Crystal X-Ray Diffraction Calcium Coordination Geometry Polymorph Identity Quality Assurance

High-Value Application Scenarios for Calcium 2,3-Dihydroxypropanoate Dihydrate Based on Verified Differentiation


Calcium‑Fortified Nutraceutical Tablets Requiring High Elemental Calcium Payload with Minimal Excipient Load

Formulators targeting ≥500 mg elemental calcium per tablet can achieve the dose using approximately 3.57 g of calcium 2,3-dihydroxypropanoate dihydrate versus 3.85 g of calcium lactate pentahydrate or 5.38 g of calcium gluconate monohydrate, based on the verified 14.0 % elemental calcium content [1]. The ~140 °C decomposition temperature further permits direct compression with hot‑melt excipients that would degrade lower‑melting lactate salts [2].

Chiral Intermediate for Asymmetric Synthesis Requiring Enantiopurity Verification by Circular Dichroism

The pH‑sensitive ECD signature of L‑calcium glycerate dihydrate provides a non‑destructive, solution‑state method to confirm enantiomeric excess without derivatization, a capability demonstrably absent for achiral calcium carboxylates [1]. This supports procurement for laboratories synthesizing chiral building blocks where stereochemical integrity must be documented in every batch certificate of analysis.

Gastric Cytoprotection Research Models Investigating Ethanol‑Induced Mucosal Damage

The racemate‑specific 35.7 % increase in gastric cell viability under ethanol stress, documented for DL‑calcium glycerate at 20 µg mL⁻¹ in Kato III cells, positions this compound as a positive control or test article in pharmacological studies of alcohol‑related gastric injury [1][2]. No equivalent activity is established for calcium lactate, gluconate, or citrate at comparable concentrations, making the glycerate salt the evidence‑backed choice for this research domain.

Polymorph‑Controlled Pharmaceutical Intermediates Requiring Crystallographic Batch Certification

The fully resolved monoclinic crystal structure and the patent‑defined XRPD peaks at 12.9°, 20.9°, and 31.7° 2θ enable regulatory‑grade identity and polymorph consistency testing [1][2]. Procurement of CAS 6057-35-8 with an accompanying XRPD diffractogram ensures lot‑to‑lot crystallographic uniformity, a requirement for active pharmaceutical ingredient (API) intermediate supply chains where amorphous or mixed‑hydrate batches of comparator salts would fail specification.

Application
Selection Property
Validation Focus
High-load calcium nutraceutical tablets
Calcium mass fraction (14.0% w/w) and thermal decomposition resistance (~140°C)
Dose-unit mass reduction and dry‑processing robustness
Chiral building block synthesis
Enantiomer‑specific ECD signature for non‑destructive identity verification
Enantiopurity documentation without derivatization
Gastric alcohol‑injury model studies
Racemate‑specific cell‑viability response under ethanol stress (DL‑glycerate)
Model‑specific racemate response and reproducibility
Polymorph‑controlled API intermediate supply
Defined monoclinic crystal structure and patent‑referenced XRPD pattern
Lot‑to‑lot crystallographic consistency and regulatory dossier support
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